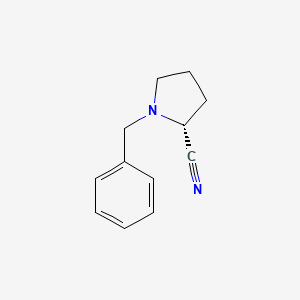

(R)-1-Benzylpyrrolidine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(2R)-1-benzylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1 |

InChI Key |

UWHFYOCFQGYYIH-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C#N |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of R 1 Benzylpyrrolidine 2 Carbonitrile

Functional Group Interconversions of the Nitrile Moiety

The cyano group at the C-2 position is a key functional handle that can be converted into several other important functional groups, most notably carboxylic acids and their derivatives, or reduced to a primary amine. These transformations retain the crucial stereochemistry at the C-2 chiral center.

The hydrolysis of the nitrile group in (R)-1-Benzylpyrrolidine-2-carbonitrile provides a direct route to the corresponding carboxylic acid, (R)-1-Benzylpyrrolidine-2-carboxylic acid, and its amide derivatives. nih.gov This transformation can be achieved under either acidic or basic conditions, typically by heating the nitrile under reflux. chemguide.co.uklibretexts.org

Under acidic conditions, using a reagent like dilute hydrochloric acid, the nitrile is hydrolyzed directly to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com

Alternatively, alkaline hydrolysis with an aqueous solution of a base such as sodium hydroxide (B78521) also proceeds through the amide. chemguide.co.ukchemistrysteps.com In this case, the final product is the sodium salt of the carboxylic acid (a carboxylate), with ammonia (B1221849) gas being evolved. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

Careful control of reaction conditions allows for the isolation of the intermediate amide. Partial hydrolysis to yield (R)-1-Benzylpyrrolidine-2-carboxamide can be achieved using milder basic conditions, for instance with sodium hydroxide and hydrogen peroxide or by carefully monitoring the reaction with a base like NaOH. commonorganicchemistry.com A mild protocol using NaOH in a non-aqueous solvent mixture like methanol/dichloromethane has also been shown to selectively convert nitriles to primary amides. researchgate.net

While direct conversion to hydrazides is less commonly documented, the resulting carboxylic acid can be readily converted to the corresponding acyl hydrazide through standard peptide coupling or ester activation methodologies.

| Transformation | Reagents and Conditions | Product | Citation |

| Full Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | (R)-1-Benzylpyrrolidine-2-carboxylic acid | chemguide.co.uklibretexts.org |

| Full Hydrolysis (Basic) | 1. NaOH(aq), heat (reflux) 2. Strong acid (e.g., HCl) | (R)-1-Benzylpyrrolidine-2-carboxylic acid | chemguide.co.uklibretexts.org |

| Partial Hydrolysis to Amide | Alkaline H₂O₂ (e.g., UHP, NaOH) | (R)-1-Benzylpyrrolidine-2-carboxamide | commonorganicchemistry.com |

| Partial Hydrolysis to Amide | NaOH in MeOH/Dioxane, reflux | (R)-1-Benzylpyrrolidine-2-carboxamide | researchgate.net |

The nitrile group can be reduced to a primary amine, yielding ((R)-1-benzylpyrrolidin-2-yl)methanamine. This transformation extends the carbon chain while introducing a versatile amino group. The reduction is typically accomplished using powerful reducing agents or catalytic hydrogenation. chemguide.co.uk

One of the most common and effective reagents for this reduction is Lithium Aluminium Hydride (LiAlH₄). chemguide.co.ukcommonorganicchemistry.com The reaction is usually carried out in an ethereal solvent like diethyl ether, followed by an acidic or aqueous workup to yield the primary amine. chemguide.co.ukyoutube.com Other borane-based reagents, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are also effective for this transformation. commonorganicchemistry.com

Catalytic hydrogenation offers an alternative route. chemguide.co.uk This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.ukyoutube.com Raney Nickel is a frequently used catalyst for this purpose. commonorganicchemistry.comyoutube.com Other catalysts like palladium or platinum can also be employed, often at elevated temperatures and pressures. chemguide.co.uk A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines, though this can often be suppressed by the addition of ammonia to the reaction mixture. commonorganicchemistry.com

| Reduction Method | Reagents and Conditions | Product | Citation |

| Hydride Reduction | 1. Lithium Aluminium Hydride (LiAlH₄) in ether 2. H₂O or acid workup | ((R)-1-benzylpyrrolidin-2-yl)methanamine | chemguide.co.ukcommonorganicchemistry.com |

| Borane Reduction | Borane-dimethylsulfide (BH₃-SMe₂) in THF, heat | ((R)-1-benzylpyrrolidin-2-yl)methanamine | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel catalyst, +/- NH₃ | ((R)-1-benzylpyrrolidin-2-yl)methanamine | commonorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation | H₂, Palladium (Pd) catalyst | ((R)-1-benzylpyrrolidin-2-yl)methanamine | chemguide.co.uk |

Reactions at the Pyrrolidine (B122466) Ring System

The saturated pyrrolidine core offers opportunities for further functionalization, which can be directed by the existing stereocenter and substituents.

While direct functionalization of this compound at the C-3 or C-5 positions is challenging, synthetic routes to such substituted pyrrolidines demonstrate the feasibility of accessing these isomers. For instance, the existence of (R)-1-Benzyl-3-pyrrolidinecarbonitrile highlights that C-3 functionalized variants are synthetically accessible. nih.gov Similarly, the preparation of cis-1-Benzyl-pyrrolidine-2,5-dicarbonitrile demonstrates that substitution at the C-5 position is possible, creating a bifunctional pyrrolidine derivative. nih.gov Strategies to achieve such functionalizations often involve starting from different precursors or employing multi-step sequences that build the desired substitution pattern onto the heterocyclic ring. For example, C-3 functionalization of related five-membered nitrogen heterocycles has been achieved through reactions with secondary amines. researchgate.net

The inherent chirality of this compound at the C-2 position makes it a valuable scaffold for stereoselective synthesis. Any further modification to the pyrrolidine ring can be influenced by this existing stereocenter, leading to diastereoselective outcomes. Reviews on the synthesis of pyrrolidine-containing drugs show numerous examples where existing stereocenters on the pyrrolidine ring direct the formation of new chiral centers. mdpi.com For example, additions to the ring, such as alkylation or cycloaddition, are expected to proceed with facial selectivity, favoring attack from the face of the ring that is sterically less hindered or electronically more favorable, leading to a high degree of stereocontrol in the product. rsc.org

Modifications of the N-Benzyl Moiety

The N-benzyl group is a common protecting group for secondary amines in organic synthesis due to its general stability and the various methods available for its removal.

The most significant transformation involving the N-benzyl group is its cleavage (debenzylation) to unmask the secondary amine of the pyrrolidine ring, yielding (R)-pyrrolidine-2-carbonitrile. This is most commonly achieved via catalytic hydrogenation. nih.gov A standard procedure involves using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.govorganic-chemistry.org In some cases, particularly with hindered substrates, the addition of an acid like acetic acid has been found to facilitate the debenzylation reaction. nih.gov

| Reaction | Reagents and Conditions | Product | Citation |

| Debenzylation | H₂, Pd(OH)₂/C (Pearlman's catalyst), EtOH, 60 °C | (R)-Pyrrolidine-2-carbonitrile | nih.gov |

| Debenzylation | H₂, Pd/C | (R)-Pyrrolidine-2-carbonitrile | organic-chemistry.org |

| Acid-Facilitated Debenzylation | H₂, Pd(OH)₂/C, Acetic Acid | (R)-Pyrrolidine-2-carbonitrile | nih.gov |

Substitution Reactions on the Phenyl Ring

The phenyl ring of the N-benzyl group is, in principle, susceptible to electrophilic aromatic substitution (EAS) reactions. The benzyl (B1604629) group is essentially an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating and ortho-, para-directing for EAS due to their electron-donating inductive effects. uci.edu However, the reactivity of the phenyl ring in N-benzylpyrrolidines is significantly influenced by the presence of the pyrrolidine nitrogen atom.

Under the acidic conditions required for many electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, the basic nitrogen atom of the pyrrolidine ring can interact with the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This interaction forms a complex that strongly deactivates the attached phenyl ring through a powerful electron-withdrawing inductive effect, rendering it less susceptible to electrophilic attack. This deactivation often prevents common EAS reactions from occurring efficiently.

Table 1: Expected Reactivity of the Phenyl Ring in Electrophilic Aromatic Substitution This table outlines the theoretical directing effects and the practical challenges in performing EAS on the N-benzyl group.

| Reaction Type | Expected Directing Effect | Complicating Factors | Typical Outcome |

| Nitration (HNO₃/H₂SO₄) | Ortho, Para | Potential for N-oxidation or ring deactivation under strong acid conditions. | Complex mixture or no reaction. |

| Halogenation (Br₂/FeBr₃) | Ortho, Para | Lewis acid catalyst (FeBr₃) can complex with the nitrogen, deactivating the ring. | Low yields or no reaction. |

| Friedel-Crafts Alkylation (R-Cl/AlCl₃) | Ortho, Para | Strong deactivation due to complexation of the nitrogen with AlCl₃. libretexts.org | Reaction generally does not proceed. libretexts.org |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Ortho, Para | Strong deactivation due to complexation of the nitrogen with AlCl₃. | Reaction generally does not proceed. |

Due to these challenges, synthetic strategies rarely involve the direct functionalization of the phenyl ring of this compound. Instead, a more common and reliable approach is to introduce a pre-substituted benzyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting (R)-pyrrolidine-2-carbonitrile with a substituted benzyl halide (e.g., p-nitrobenzyl bromide or o-chlorobenzyl chloride). This method allows for the precise placement of substituents on the phenyl ring without subjecting the core molecule to harsh reaction conditions that could lead to low yields or undesired side reactions. nih.gov

Cleavage and Reinstallation of the Benzyl Protecting Group

The benzyl group is a widely used protecting group for secondary amines due to its general stability and the various methods available for its removal. In the context of this compound, the cleavage of the N-benzyl bond to yield the free secondary amine, (R)-pyrrolidine-2-carbonitrile, is a key step in the synthesis of more complex molecules.

Cleavage of the Benzyl Group (Debenzylation)

The most common method for N-debenzylation is catalytic hydrogenolysis. This reaction involves treating the N-benzylpyrrolidine with hydrogen gas in the presence of a palladium catalyst. The reaction is clean, typically affording the deprotected pyrrolidine and toluene (B28343) as the only byproduct. youtube.com Various conditions can be employed to achieve this transformation, with the choice of catalyst and solvent being crucial for success.

Other methods, including oxidative cleavage, can also be utilized, providing alternatives when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule. beilstein-journals.org

Table 2: Selected Methods for N-Debenzylation This table details common reagents and conditions for the removal of the N-benzyl group from pyrrolidine derivatives.

| Method | Reagents and Conditions | Substrate Example | Notes |

| Catalytic Hydrogenolysis | Pd(OH)₂/C, H₂ (1 atm), EtOH, 60 °C | N-Boc, N-Benzyl protected aminopyridinomethylpyrrolidines | Acetic acid can be used to facilitate the deprotection. |

| Catalytic Hydrogenolysis | Pd/C, H₂ (gas or transfer agent like 1,4-cyclohexadiene) | General N-benzyl amines | A standard and highly effective method. Use of a hydrogen transfer agent can improve selectivity. youtube.com |

| Synergistic Catalysis | Pd-C, 1,1,2-trichloroethane, H₂ | General benzylamines | Yields amine hydrochlorides in nearly quantitative yields. beilstein-journals.org |

| Oxidative Cleavage | Bromo radical formation (e.g., from NBS) | N-benzyl amides | An alternative under non-reducing conditions. beilstein-journals.org |

Reinstallation of the Benzyl Group (N-Benzylation)

The reinstallation of a benzyl group, or the initial synthesis of this compound from its parent amine, is typically accomplished via nucleophilic substitution. This involves the N-alkylation of (R)-pyrrolidine-2-carbonitrile with a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a non-nucleophilic base. The role of the base is to scavenge the hydrohalic acid (HBr or HCl) that is formed as a byproduct, driving the reaction to completion. The choice of base and solvent is important to ensure high yields and prevent side reactions.

Table 3: Typical Conditions for N-Benzylation of Pyrrolidines This table outlines the general components for the reinstallation of a benzyl group onto a pyrrolidine nitrogen.

| Component | Example | Role in Reaction |

| Pyrrolidine Substrate | (R)-pyrrolidine-2-carbonitrile | Nucleophile |

| Benzylating Agent | Benzyl bromide, Benzyl chloride | Electrophile |

| Base | K₂CO₃, Na₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIEA) | Acid scavenger |

| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Reaction medium |

This straightforward N-alkylation procedure allows for the efficient synthesis of this compound and its derivatives, re-establishing the protected amine for further synthetic manipulations. nih.gov

Applications As a Chiral Building Block in Complex Molecular Synthesis

Synthesis of Chiral Amino Acids and Peptide Analogues

The synthesis of non-proteinogenic amino acids and their analogues is a cornerstone of medicinal chemistry and drug discovery. The inherent chirality of (R)-1-Benzylpyrrolidine-2-carbonitrile makes it an attractive starting material for the stereocontrolled synthesis of these valuable compounds.

Role as Chiral Ligands and Auxiliaries in Asymmetric Reactions

Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent transformations. wikipedia.orgsigmaaldrich.com While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are present in well-established chiral auxiliaries. For instance, chiral oxazolidinones, which often feature a benzyl (B1604629) group and a stereogenic center, are widely used in asymmetric alkylation and aldol (B89426) reactions to generate enantiomerically pure products. williams.edu The fundamental principle involves the attachment of the chiral auxiliary to a prochiral substrate, which then directs the approach of a reagent to one face of the molecule, leading to a diastereomerically enriched product. rsc.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com Given the structural similarities, this compound could potentially be derivatized to function in a similar capacity.

Precursors for α,α-Disubstituted Amino Acid Derivatives

α,α-Disubstituted amino acids are of significant interest as they can induce specific conformations in peptides and are precursors to various bioactive molecules. pageplace.de The synthesis of these sterically hindered amino acids is a challenging endeavor. One established strategy involves the alkylation of chiral glycine (B1666218) enolate equivalents, where a chiral auxiliary controls the stereochemical outcome. While direct use of this compound as a direct precursor is not prominently reported, the related compound, N-benzyl-D-proline methyl ester, can be synthesized from dimethyl meso-N-benzylpyrrolidine-2,5-dicarboxylate through enzymatic hydrolysis and subsequent radical decarboxylation. pageplace.de This highlights the utility of the N-benzylpyrrolidine core in accessing chiral amino acid derivatives. The nitrile functionality of this compound could potentially be hydrolyzed to a carboxylic acid, and the α-position further functionalized to yield α,α-disubstituted amino acids, though this specific application requires further investigation.

Construction of Complex Nitrogen Heterocycles

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. This compound serves as a valuable chiral starting material for the elaboration of more complex nitrogen-containing heterocyclic systems.

Pyrrolidine-Fused Systems (e.g., Indolizidine Alkaloids)

Indolizidine alkaloids are a class of bicyclic nitrogen heterocycles with a wide range of biological activities. nih.govnih.gov Proline, a closely related and structurally similar compound to this compound, is a versatile and widely used chiral precursor for the synthesis of these alkaloids. rsc.org Synthetic strategies often involve the elaboration of the proline ring to construct the second fused ring. Although direct synthetic routes starting from this compound are not extensively documented, its structural similarity to proline suggests its potential as a synthon for indolizidine alkaloids. The nitrile group could be envisioned as a handle for further chemical transformations to build the second ring.

Piperidine (B6355638) and Azabicyclo Derivatives from Pyrrolidine Precursors

Piperidine and azabicyclo scaffolds are prevalent in numerous pharmaceuticals and natural products. ijnrd.org The transformation of pyrrolidine derivatives into these larger ring systems represents a powerful synthetic strategy. While specific examples detailing the conversion of this compound to piperidine or azabicyclo derivatives are not readily found, general methodologies for such ring expansions and rearrangements exist. For instance, photochemical ring contraction of pyridines can lead to pyrrolidine derivatives, demonstrating the interconversion possibilities between these heterocyclic systems. osaka-u.ac.jp Furthermore, the synthesis of azabicyclo[2.2.n]alkane systems has been achieved from pyrrolidine-containing starting materials. nih.gov A Chinese patent describes the preparation of 1-benzyl-4-piperidinyl piperidine, a molecule with a related structural motif, through a multi-step synthesis starting from benzylamine. google.com These examples suggest the feasibility of developing synthetic routes from this compound to access piperidine and azabicyclo structures.

Oxadiazole and Other Aza-Heterocycle Linkages via Derivatization

The derivatization of the nitrile group in this compound opens up avenues for the synthesis of various aza-heterocycles. A notable example is the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. This transformation involves the conversion of the nitrile to a carbohydrazide, followed by cyclization with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. This method provides a straightforward route to link the chiral pyrrolidine core to an oxadiazole ring system.

Table 1: Synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives

| Reacting Acid | Product |

| Benzoic Acid | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-Aminobenzoic acid | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole |

| 4-Fluorobenzoic acid | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic acid | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| Benzyl-l-proline | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-(1-benzylpyrrolidin-2-yl)-1,3,4-oxadiazole |

| Pyridine 4-carboxylic acid | (S)-2-(1-Benzyl pyrrolidine -2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

This table is based on data for the (S)-enantiomer but demonstrates the synthetic principle applicable to the (R)-enantiomer.

This derivatization highlights the utility of this compound as a scaffold for creating more complex molecules with potential applications in medicinal chemistry, where oxadiazole moieties are often incorporated for their favorable pharmacological properties.

Precursors for Stereospecific Bioactive Molecule Synthesis

This compound is a valued chiral starting material in synthetic organic and medicinal chemistry. Its rigid pyrrolidine ring, with a defined stereocenter at the C-2 position, and the presence of the nitrile and N-benzyl groups, make it an ideal precursor for constructing complex, stereochemically-defined molecular architectures. enamine.net The inherent chirality of this building block is crucial for drug-receptor interactions, which are fundamental to the efficacy of many pharmaceuticals. enamine.net

Intermediates for Enzyme Inhibitors (e.g., Dipeptidyl Peptidase IV Inhibitors)

A prominent application of this compound and its close analogues is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. oatext.commdpi.com Inhibiting DPP-IV is a key therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov

The 2-cyanopyrrolidine moiety is a well-established pharmacophore for potent and stable DPP-IV inhibitors. mdpi.com The nitrile group forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site. Research has shown that derivatives of pyrrolidine-2-carbonitrile (B1309360) exhibit significant DPP-IV inhibitory activity. nih.gov For instance, a study on novel DPP-IV inhibitors highlighted a 2-benzylpyrrolidine (B112527) derivative as the most active inhibitor among the newly designed compounds, demonstrating the importance of this scaffold. oatext.com The synthesis of these inhibitors often involves coupling the chiral pyrrolidine unit with other key structural fragments. For example, (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a direct derivative, is a known impurity and potential intermediate in the synthesis of Vildagliptin, a potent DPP-IV inhibitor. nih.gov

The general synthetic approach involves using the chiral pyrrolidine core and elaborating it to fit the specific binding pockets of the DPP-IV enzyme. The table below summarizes examples of DPP-IV inhibitors that incorporate the pyrrolidine-2-carbonitrile scaffold.

| Inhibitor Class/Example | Key Structural Feature | Significance |

| 2-Cyanopyrrolidides | Pyrrolidine ring with a C-2 nitrile group | Forms a reversible covalent bond with the catalytic serine of DPP-IV, leading to potent inhibition. mdpi.com |

| Vildagliptin (and related compounds) | Utilizes a (S)-pyrrolidine-2-carbonitrile core | A commercially successful drug for type 2 diabetes, demonstrating the therapeutic value of this scaffold. mdpi.com |

| Novel 2-benzylpyrrolidine derivatives | Retains the benzyl substitution at the 2-position of the pyrrolidine ring | Studies show high inhibitory activity, confirming the utility of the core (R)-1-benzylpyrrolidine structure in inhibitor design. oatext.com |

Building Blocks for Natural Product Analogues (e.g., Alkaloids)

The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly alkaloids. researchgate.netresearchgate.net this compound, derived conceptually from the chiral pool amino acid L-proline, serves as an excellent starting material for the synthesis of analogues of these natural products. researchgate.net Such syntheses are crucial for confirming the structures of natural products, exploring their biological activities, and developing novel therapeutic agents based on natural scaffolds. rsc.org

Research has demonstrated the synthesis of pyrrolidine alkaloid analogues, such as N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, starting from N-benzyl-L-proline, a direct precursor to the target nitrile. researchgate.net The nitrile group of this compound can be chemically transformed into various other functional groups, allowing for the construction of diverse alkaloid-like structures. Furthermore, the pyrrolidine scaffold itself is a key element in the synthesis of more complex systems like indolizidine alkaloids. nih.govnih.gov The stereocontrol offered by the (R)-configuration is essential for mimicking the specific stereochemistry of naturally occurring alkaloids, which is often directly linked to their bioactivity. mdpi.com

Scaffolds for Multi-Target-Directed Ligands in Medicinal Chemistry

The development of multi-target-directed ligands (MTDLs) is an emerging strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance.

This compound represents a valuable scaffold for the design of MTDLs. Its molecular structure possesses several key features amenable to the MTDL concept:

Defined Stereochemistry: The (R)-configuration provides a precise three-dimensional orientation for interacting with specific biological targets.

Multiple Functionalization Points: The molecule can be chemically modified at the nitrile group, the benzyl ring, and potentially the pyrrolidine ring itself. This allows for the incorporation of different pharmacophores, each designed to interact with a distinct target.

Privileged Scaffold: The pyrrolidine ring is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many known bioactive compounds, suggesting it can serve as a robust framework for building new ligands.

By strategically modifying this chiral building block, chemists can design novel compounds that, for example, combine enzyme inhibition with receptor modulation or other desired activities, which is the hallmark of the MTDL approach.

Use in Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties for detection or separation, often by high-performance liquid chromatography (HPLC) or mass spectrometry (MS). sci-hub.sepsu.edu this compound can be subjected to derivatization for several analytical and mechanistic purposes.

For quantitative bioanalysis, where concentrations in complex biological fluids are measured, derivatization can enhance detection sensitivity. sci-hub.se For instance, the benzyl group or the pyrrolidine nitrogen could be functionalized to attach a chromophore or a fluorophore, significantly improving its detectability by UV or fluorescence detectors in HPLC. psu.eduddtjournal.com

Furthermore, derivatization is a powerful tool for stereochemical determination. To confirm the enantiomeric purity of this compound or its synthetic products, it can be reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid). nih.gov This reaction creates diastereomers that can be distinguished and quantified using techniques like NMR spectroscopy or chiral chromatography, providing crucial information about the stereochemical outcome of a reaction. nih.gov This type of mechanistic study is fundamental to developing and understanding stereoselective syntheses.

| Derivatization Purpose | Potential Reagent/Method | Analytical Outcome |

| Enhanced HPLC-UV Detection | Reagents adding a chromophore (e.g., 1-(4-Nitrophenyl) piperazine) | Increased molar absorptivity, allowing for quantification at lower concentrations. nih.gov |

| Enhanced HPLC-Fluorescence Detection | Reagents adding a fluorophore (e.g., Dansyl chloride) | Greatly increased sensitivity for trace-level analysis. ddtjournal.com |

| Stereochemical Analysis | Chiral derivatizing agents (e.g., Mosher's acid chloride) | Formation of diastereomers distinguishable by NMR or chiral HPLC, allowing for determination of enantiomeric excess. nih.gov |

| Improved Mass Spectrometry Ionization | Reagents adding a permanently charged or easily ionizable group | Enhanced signal intensity in ESI-MS for improved sensitivity. researchgate.net |

Comprehensive Data on this compound Not Available in Public Scientific Literature

Following a thorough and extensive search of publicly available scientific databases and literature, it has been determined that the specific experimental and computational data required to construct a detailed article on "this compound" is not available. The user's request for an in-depth article structured around specific spectroscopic, crystallographic, and computational studies cannot be fulfilled at this time due to the absence of published research on this particular chemical compound.

The outlined sections for the article included:

Characterization and Theoretical Studies in Chemical Research

Computational Chemistry and Molecular Modeling

Molecular Docking Studies in the Context of Scaffold Design and Binding Modes

Searches for "(R)-1-Benzylpyrrolidine-2-carbonitrile" and its synonyms did not yield any publications containing the specific ¹H NMR, ¹³C NMR, IR, HRMS, or X-ray crystallography data necessary for a comprehensive characterization. Similarly, no studies detailing Density Functional Theory (DFT) calculations or molecular docking simulations focused on this exact molecule could be located.

While research exists for structurally related compounds, such as cis-1-benzylpyrrolidine-2,5-dicarbonitrile and various other pyrrolidine (B122466) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The generation of a scientifically accurate and informative article with detailed research findings and data tables is contingent on the availability of peer-reviewed data, which in this case, does not appear to be in the public domain.

Therefore, it is not possible to provide the requested article without access to primary research data for this specific compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational flexibility of this compound are pivotal in dictating its chemical reactivity and stereochemical behavior. The non-planar five-membered pyrrolidine ring is not rigid and can adopt various puckered conformations to minimize torsional and steric strain. Understanding the preferred conformations through theoretical studies is essential for predicting the outcomes of stereoselective reactions.

The pyrrolidine ring typically exists in two main classes of puckered conformations: the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are on opposite sides of the plane formed by the other three. beilstein-journals.orgnih.govbeilstein-journals.org The specific pucker adopted by this compound is heavily influenced by the steric demands of the bulky benzyl (B1604629) group on the nitrogen atom and the cyano group at the C2 position.

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool for exploring the potential energy surface of the molecule. researchgate.netmdpi.com Such studies allow for the calculation of the geometries and relative stabilities of different possible conformers. For this compound, the analysis focuses on the puckering of the ring and the relative orientations of the substituents, which can be either pseudo-axial or pseudo-equatorial.

The large benzyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring's hydrogen atoms. The fixed (R)-stereochemistry at the C2 position then influences the preferred orientation of the cyano group. The interplay between the ring pucker and substituent positions leads to several low-energy conformers. The relative populations of these conformers at equilibrium can be estimated from their calculated free energies.

The most stable conformer represents the ground state from which the molecule is most likely to react. Therefore, predicting the stereochemical outcome of a reaction often involves analyzing the accessibility of the reactive centers in this lowest-energy conformation. For example, the approach of a reagent to the cyano group will be sterically hindered or favored depending on whether the cyano group is in a pseudo-axial or pseudo-equatorial position in the dominant conformer. acs.org This link between ground-state conformation and reactivity is a cornerstone of stereochemical prediction. mappingignorance.org

Interactive Data Table: Illustrative Conformational Energies

The following table presents illustrative data for the calculated relative energies of potential conformers of this compound. These values are based on general principles of conformational analysis for substituted pyrrolidines and are intended to demonstrate the typical energy differences observed between conformers. Actual values would be determined via specific quantum chemical calculations.

| Conformer ID | Ring Pucker Description | N-Benzyl Orientation | C2-Cyano Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | C3-endo (Envelope) | Pseudo-equatorial | Pseudo-axial | 0.00 |

| B | C4-exo (Envelope) | Pseudo-equatorial | Pseudo-equatorial | 0.95 |

| C | C3-endo/C4-exo (Twist) | Pseudo-equatorial | Pseudo-axial | 1.30 |

| D | C2-exo (Envelope) | Pseudo-axial | Pseudo-equatorial | 4.10 |

Q & A

Advanced Research Question

- Chiral auxiliaries : Temporary incorporation of benzyl or m-tolyl groups can bias cyclization steps (e.g., 9:1 E/Z ratio achieved using m-tolyl substituents) .

- Additive screening : Protic additives (e.g., MeOH) suppress racemization by stabilizing transition states.

- Kinetic resolution : Enzymatic or catalytic asymmetric hydrolysis of intermediates (e.g., using lipases) enhances ee post-synthesis .

How does stereochemistry at the pyrrolidine ring influence the physicochemical properties of this compound?

Advanced Research Question

Stereochemical variations (e.g., 3R,4R vs. 3S,4S diastereomers) significantly alter:

- Solubility : Polar diols (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidindiol) exhibit higher aqueous solubility than non-polar analogs .

- Thermal stability : Diastereomers with axial substituents (e.g., nitrile at C2) show higher melting points (mp ~95°C) due to crystal packing efficiency .

What pharmacological applications are emerging for this compound derivatives, and how are they assessed?

Advanced Research Question

Derivatives show promise in cognitive disorder therapy. Key methodologies include:

- In vitro assays : Cholinesterase inhibition (e.g., acetylcholinesterase IC profiling) .

- In vivo models : Morris water maze tests for memory enhancement in rodent models .

- SAR studies : Modifying the benzyl group (e.g., halogenation) improves blood-brain barrier permeability .

How can computational methods guide the design of this compound analogs with enhanced bioactivity?

Advanced Research Question

- Docking simulations : Target enzymes like PDE5 or NMDA receptors to predict binding modes.

- QSAR modeling : Correlate logP, polar surface area, and H-bond acceptors (e.g., XLogP3 ~2.0 for optimal CNS penetration) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .

What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

Advanced Research Question

- Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs but require optimization of leaching resistance .

- Downstream processing : Continuous flow systems improve reproducibility in nitrile formation and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.